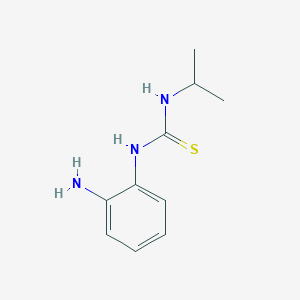
N-Isopropyl-3,5-dimethylisoxazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isoxazolamine, 3,5-dimethyl-N-(1-methylethyl)- is a chemical compound with the molecular formula C8H14N2O It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoxazolamine, 3,5-dimethyl-N-(1-methylethyl)- can be achieved through several methods. One common approach involves the reduction of 3,5-dimethyl-4-nitroisoxazole in the presence of zinc and ammonium chloride in water . Another method includes the reaction of 3,5-dimethylisoxazole with isopropylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Isoxazolamine, 3,5-dimethyl-N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce different amine compounds .
Scientific Research Applications
4-Isoxazolamine, 3,5-dimethyl-N-(1-methylethyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isoxazolamine, 3,5-dimethyl-N-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-isoxazolamine: A closely related compound with similar structural features but different functional groups.
4,5-Dimethyl-3-isoxazolamine: Another isomer with distinct chemical properties and applications.
Uniqueness
4-Isoxazolamine, 3,5-dimethyl-N-(1-methylethyl)- is unique due to its specific substitution pattern and the presence of the isopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3,5-dimethyl-N-propan-2-yl-1,2-oxazol-4-amine |
InChI |
InChI=1S/C8H14N2O/c1-5(2)9-8-6(3)10-11-7(8)4/h5,9H,1-4H3 |
InChI Key |
LSRABUOCRTXSGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


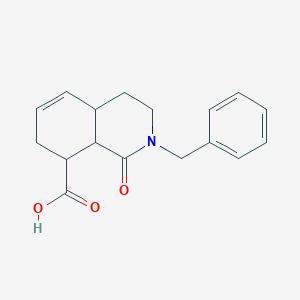
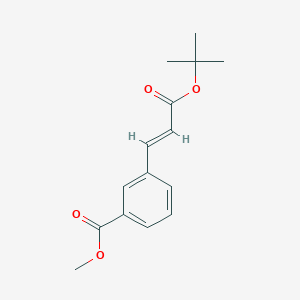

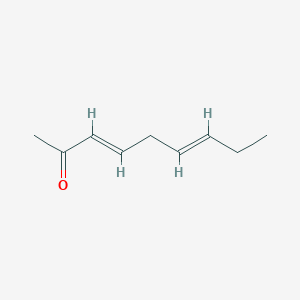
![Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B13971798.png)
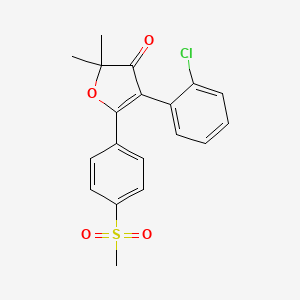
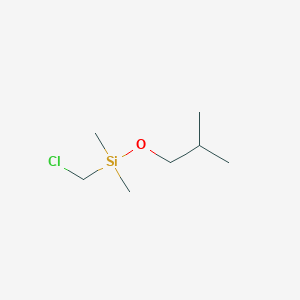
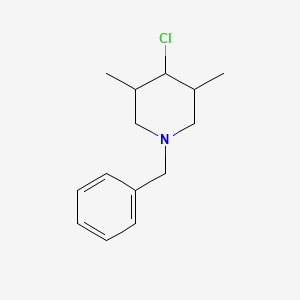
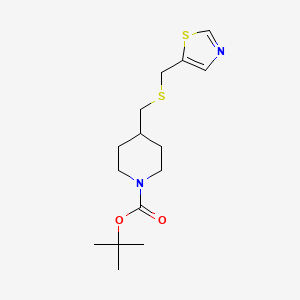
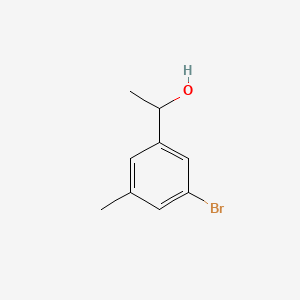
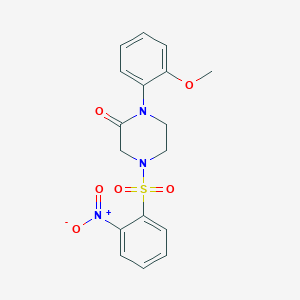
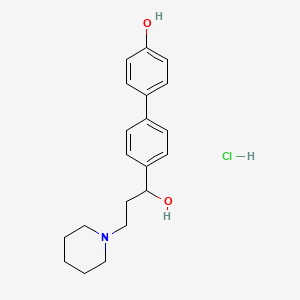
![6-Isopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13971852.png)
